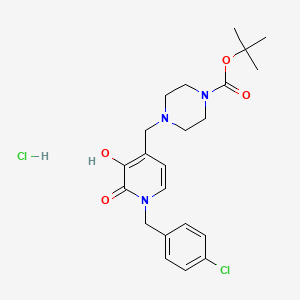
Methocarbamol-O-sulfate-d5 (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methocarbamol-O-sulfate-d5 (sodium salt) is a stable isotopically labeled derivative of methocarbamol, specifically designed for use in proteomics research. The compound has a molecular formula of C11H9D5NNaO8S and a molecular weight of 348.32 . It is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methocarbamol-O-sulfate-d5 (sodium salt) involves the deuteration of methocarbamol, followed by the introduction of a sulfate group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for deuteration and sulfation can be applied.
Industrial Production Methods
Industrial production of Methocarbamol-O-sulfate-d5 (sodium salt) would likely involve large-scale deuteration and sulfation processes, utilizing specialized equipment to ensure high purity and yield. The exact methods are proprietary and specific to the manufacturer .
Análisis De Reacciones Químicas
Types of Reactions
Methocarbamol-O-sulfate-d5 (sodium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives .
Aplicaciones Científicas De Investigación
Methocarbamol-O-sulfate-d5 (sodium salt) is primarily used in proteomics research. Its stable isotopic labeling allows for precise quantification and analysis of proteins in complex biological samples. The compound is also used in studies involving metabolic pathways, drug metabolism, and pharmacokinetics .
Mecanismo De Acción
The mechanism of action of Methocarbamol-O-sulfate-d5 (sodium salt) is not well-documented. as a derivative of methocarbamol, it may share similar properties. Methocarbamol is known to act as a central nervous system depressant, blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways . The exact molecular targets and pathways involved in the action of Methocarbamol-O-sulfate-d5 (sodium salt) remain to be elucidated.
Comparación Con Compuestos Similares
Similar Compounds
Methocarbamol: The parent compound, used as a muscle relaxant.
Methocarbamol-O-sulfate: The non-deuterated version of the compound.
Methocarbamol-O-sulfate-d3: Another isotopically labeled derivative with different deuteration.
Uniqueness
Methocarbamol-O-sulfate-d5 (sodium salt) is unique due to its specific isotopic labeling, which provides advantages in proteomics research by allowing for more accurate and sensitive detection and quantification of proteins .
Propiedades
Fórmula molecular |
C11H15NNaO8S |
|---|---|
Peso molecular |
349.33 g/mol |
InChI |
InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/i6D2,7D2,8D; |
Clave InChI |
JKLDEIHMBMAQBK-ADIOSLTNSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)OS(=O)(=O)O)OC1=CC=CC=C1OC.[Na] |
SMILES canónico |
COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)

![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aR,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12430557.png)
![6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine](/img/structure/B12430560.png)
![[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B12430565.png)
![tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12430567.png)


![4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one](/img/structure/B12430586.png)

